![molecular formula C8H7NOS B071917 2-Methylbenzo[d]thiazol-7-ol CAS No. 163298-71-3](/img/structure/B71917.png)
2-Methylbenzo[d]thiazol-7-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Methylbenzo[d]thiazol-7-ol and related compounds involves multicomponent reactions that allow the formation of the benzothiazole core along with additional functional groups. A notable method involves the I2/DMSO-mediated reaction, which facilitates the synthesis of 2-arylbenzo[d]imidazo[2,1-b] thiazole derivatives through a three-component reaction involving 2-aminobenzothiazoles, barbituric acids, and terminal aryl acetylenes or aryl methyl ketones. This process highlights the formation of C-C and C-N bonds in a one-pot reaction under metal-free conditions, showcasing the efficiency and versatility of modern synthetic approaches (Jana et al., 2019).
Molecular Structure Analysis
The molecular structure of benzothiazoles, including 2-Methylbenzo[d]thiazol-7-ol, is characterized by spectroscopic techniques such as NMR, IR, and X-ray crystallography. These methods provide detailed insights into the electronic configuration, bond lengths, angles, and overall geometry of the molecule. For instance, the synthesis and characterization of related compounds, such as 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol, demonstrate the application of these techniques in confirming the structure of complex molecules (Yıldız et al., 2010).
Chemical Reactions and Properties
Benzothiazoles participate in various chemical reactions, including alkylation, oxidation, and coupling reactions, due to the reactive nature of the thiazole ring and the presence of functional groups. For example, the selective oxidation of the sulfide moiety in benzothiazoline derivatives showcases the reactivity and the potential for functional modification of these compounds (Ohkata et al., 1985).
Physical Properties Analysis
The physical properties of 2-Methylbenzo[d]thiazol-7-ol, such as melting point, solubility, and crystallinity, can be studied through various analytical techniques. These properties are crucial for understanding the compound's behavior in different environments and for applications in materials science.
Chemical Properties Analysis
The chemical properties of benzothiazoles, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by the heteroatoms in the thiazole ring. The presence of the methyl group in 2-Methylbenzo[d]thiazol-7-ol may further affect its chemical behavior, making it an interesting subject for study in organic synthesis and chemical biology.
For more in-depth information on the synthesis, molecular structure, and chemical properties of 2-Methylbenzo[d]thiazol-7-ol and related compounds, the cited references provide a comprehensive overview (Huang et al., 2018), (Qi et al., 2021).
Aplicaciones Científicas De Investigación
1. Anti-Inflammatory Properties
- Methods of Application: The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
- Results: The compounds demonstrated weak COX-1 inhibitory activity (IC 50 = 7.41–11.34 μM) compared to the selective COX-1 inhibitor (indomethacin, IC 50 = 0.04 μM) and the non-selective COX inhibitor (diclofenac, IC 50 = 5.12 μM) .
2. Anticonvulsant Activity
- Methods of Application: The compounds were synthesized and their anticonvulsant activity was evaluated quantitatively for their median effective dose (ED 50) and neurotoxicity median toxicity dose (TD 50) in a phase-II experiment .
- Results: Some compounds showed significant effect, with ED 50 values of 46.1 and 64.3 mg kg −1, and protective index (PI) of 6.34 and 4.11, respectively, which were higher than those of phenobarbital and valproate .
3. Anti-Inflammatory Properties of Novel Derivatives
- Summary of Application: A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized and evaluated for their anti-inflammatory properties .
- Methods of Application: The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
- Results: The compounds demonstrated fair COX-2 inhibitory activity (IC 50 = 0.11–0.35 μM) compared to the selective COX-2 inhibitor (celecoxib, IC 50 = 0.09 μM) and diclofenac (IC 50 = 0.83 μM) .
4. Antidepressant and Anticonvulsant Effects
- Summary of Application: Thirty-four new benzo[d]thiazol derivatives were synthesized and investigated for their potential antidepressant and anticonvulsant effects .
- Methods of Application: The compounds were synthesized and their antidepressant and anticonvulsant effects were evaluated. In a forced swimming test, two of the compounds showed the highest antidepressant and anticonvulsant effects .
- Results: The compounds displayed a higher percentage decrease in immobility duration (89.96% and 89.62%, respectively) than that of fluoxetine (83.62%). In the maximal electroshock seizure test, two other compounds showed the highest anticonvulsant effect, with ED 50 values of 46.1 and 64.3 mg kg −1, and protective indices of 6.34 and 4.11, respectively, which were similar to those of phenobarbital or valproate .
5. Anti-Inflammatory Properties of Novel Derivatives
- Summary of Application: A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized and evaluated for their anti-inflammatory properties .
- Methods of Application: The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
- Results: The compounds demonstrated fair COX-2 inhibitory activity (IC 50 = 0.11–0.35 μM) compared to the selective COX-2 inhibitor (celecoxib, IC 50 = 0.09 μM) and diclofenac (IC 50 = 0.83 μM) .
6. Antidepressant and Anticonvulsant Effects
- Summary of Application: Thirty-four new benzo[d]thiazol derivatives were synthesized and investigated for their potential antidepressant and anticonvulsant effects .
- Methods of Application: The compounds were synthesized and their antidepressant and anticonvulsant effects were evaluated. In a forced swimming test, two of the compounds showed the highest antidepressant and anticonvulsant effects .
Direcciones Futuras
Benzothiazole derivatives, including 2-Methylbenzo[d]thiazol-7-ol, have been the focus of recent synthetic developments due to their potential as anti-tubercular compounds . They have also been investigated for their antidepressant and anticonvulsant effects . These studies suggest that 2-Methylbenzo[d]thiazol-7-ol and similar compounds may have potential for further drug development .
Propiedades
IUPAC Name |
2-methyl-1,3-benzothiazol-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-9-6-3-2-4-7(10)8(6)11-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCUWTFDQWDODM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzo[d]thiazol-7-ol | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



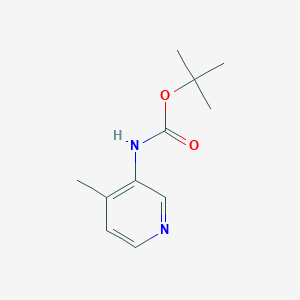
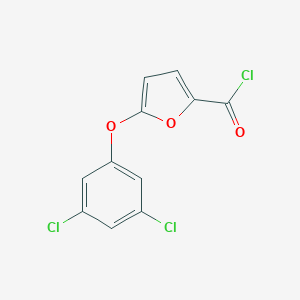

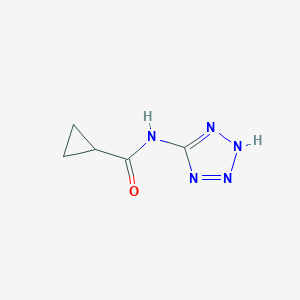

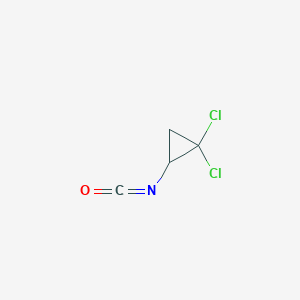

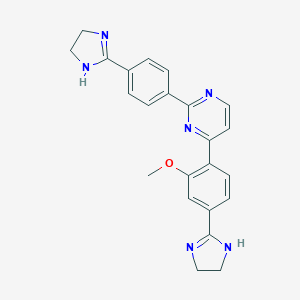

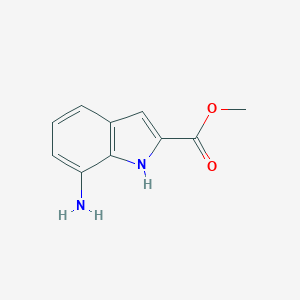

![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)
